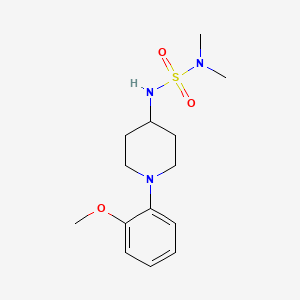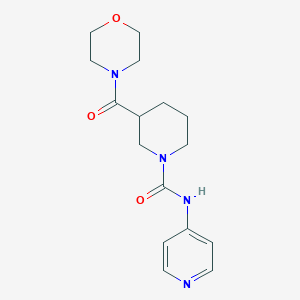
4-(Dimethylsulfamoylamino)-1-(2-methoxyphenyl)piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Dimethylsulfamoylamino)-1-(2-methoxyphenyl)piperidine, also known as S-(+)-ketamine, is a chiral molecule that belongs to the class of arylcyclohexylamines. It is a derivative of ketamine, which is a well-known anesthetic and dissociative drug. S-(+)-ketamine has been shown to possess unique pharmacological properties, making it a promising candidate for use in scientific research.
Mecanismo De Acción
4-(Dimethylsulfamoylamino)-1-(2-methoxyphenyl)piperidine(+)-ketamine exerts its pharmacological effects by interacting with the N-methyl-D-aspartate (NMDA) receptor. It acts as a non-competitive antagonist of the receptor, leading to the inhibition of glutamate neurotransmission. This inhibition results in the modulation of several downstream signaling pathways, ultimately leading to the observed antidepressant and analgesic effects.
Biochemical and Physiological Effects:
4-(Dimethylsulfamoylamino)-1-(2-methoxyphenyl)piperidine(+)-ketamine has been shown to modulate several biochemical and physiological processes in the brain. It has been shown to increase the expression of brain-derived neurotrophic factor (BDNF), which is a key factor in the regulation of synaptic plasticity and neurogenesis. It has also been shown to decrease the expression of inflammatory cytokines, which are known to play a role in the pathogenesis of depression and chronic pain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 4-(Dimethylsulfamoylamino)-1-(2-methoxyphenyl)piperidine(+)-ketamine in lab experiments is its unique pharmacological profile. It possesses both antidepressant and analgesic effects, making it a promising candidate for the treatment of depression and chronic pain. However, one of the major limitations of using 4-(Dimethylsulfamoylamino)-1-(2-methoxyphenyl)piperidine(+)-ketamine in lab experiments is its potential for abuse. It is a derivative of ketamine, which is a well-known drug of abuse, and its use in lab experiments must be carefully controlled.
Direcciones Futuras
There are several future directions for the use of 4-(Dimethylsulfamoylamino)-1-(2-methoxyphenyl)piperidine(+)-ketamine in scientific research. One potential direction is the development of novel antidepressant and analgesic drugs that are based on the pharmacological profile of 4-(Dimethylsulfamoylamino)-1-(2-methoxyphenyl)piperidine(+)-ketamine. Another potential direction is the exploration of the molecular mechanisms underlying the observed pharmacological effects of 4-(Dimethylsulfamoylamino)-1-(2-methoxyphenyl)piperidine(+)-ketamine. Finally, the potential for the use of 4-(Dimethylsulfamoylamino)-1-(2-methoxyphenyl)piperidine(+)-ketamine in the treatment of other neurological and psychiatric disorders, such as schizophrenia and bipolar disorder, should also be explored.
Métodos De Síntesis
The synthesis of 4-(Dimethylsulfamoylamino)-1-(2-methoxyphenyl)piperidine(+)-ketamine involves the reaction of 2-methoxyphenylpiperidin-4-one with dimethylsulfamide in the presence of a reducing agent such as lithium aluminum hydride. The resulting product is then purified using chromatography techniques.
Aplicaciones Científicas De Investigación
4-(Dimethylsulfamoylamino)-1-(2-methoxyphenyl)piperidine(+)-ketamine has been widely used in scientific research due to its unique pharmacological properties. It has been shown to possess both antidepressant and analgesic effects, making it a promising candidate for the treatment of depression and chronic pain.
Propiedades
IUPAC Name |
4-(dimethylsulfamoylamino)-1-(2-methoxyphenyl)piperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3O3S/c1-16(2)21(18,19)15-12-8-10-17(11-9-12)13-6-4-5-7-14(13)20-3/h4-7,12,15H,8-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNFBQZZZNZZGMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)NC1CCN(CC1)C2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.42 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Dimethylsulfamoylamino)-1-(2-methoxyphenyl)piperidine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[[[1-(2-Methoxyphenyl)piperidin-4-yl]carbamoylamino]methyl]benzamide](/img/structure/B7542530.png)
![3-[[[1-(2-methoxyphenyl)piperidin-4-yl]carbamoylamino]methyl]-N-methylbenzamide](/img/structure/B7542548.png)
![N-[(4-chlorophenyl)carbamothioyl]cyclopentanecarboxamide](/img/structure/B7542550.png)
![N-[1-(2-methoxyphenyl)piperidin-4-yl]-3,5-dimethylpiperidine-1-sulfonamide](/img/structure/B7542569.png)
![[3-[(4-methylphenyl)methyl]piperidin-1-yl]-(3-methyl-2H-pyrazolo[3,4-b]pyridin-5-yl)methanone](/img/structure/B7542573.png)
![3-[1-(2-Methoxyphenyl)piperidin-4-yl]-1-methyl-1-[(5-methyl-1,2-oxazol-3-yl)methyl]urea](/img/structure/B7542576.png)
![N-[1-(2-methoxyphenyl)piperidin-4-yl]azepane-1-sulfonamide](/img/structure/B7542584.png)
![2-(6-fluoro-1H-indol-3-yl)-N-[[3-(2-methoxyethoxy)phenyl]methyl]ethanamine](/img/structure/B7542588.png)
![1-(Furan-2-ylmethyl)-3-[1-(2-methoxyphenyl)piperidin-4-yl]urea](/img/structure/B7542594.png)
![N-[(1-methyl-3-pyridin-3-ylpyrazol-4-yl)methyl]-2-(1,3-thiazol-2-yl)ethanamine](/img/structure/B7542605.png)
![2-(6-fluoro-1H-indol-3-yl)-N-[(5-methoxy-2,3-dihydro-1,4-benzodioxin-7-yl)methyl]ethanamine](/img/structure/B7542607.png)
![N-[(5-tert-butyl-1H-pyrazol-4-yl)methyl]-2-(6-fluoro-1H-indol-3-yl)ethanamine](/img/structure/B7542620.png)
![N-[1-(1-methylpiperidin-4-yl)piperidin-4-yl]-4-[(2-oxopyrrolidin-1-yl)methyl]benzamide](/img/structure/B7542621.png)
